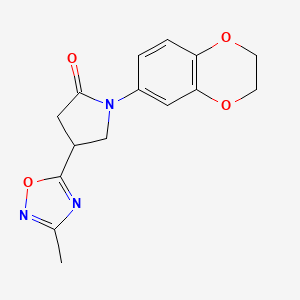![molecular formula C26H30N4O8S2 B2813286 (Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-37-1](/img/structure/B2813286.png)
(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H30N4O8S2 and its molecular weight is 590.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been involved in the synthesis of various heterocyclic compounds. These compounds, such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines, have demonstrated significant analgesic and anti-inflammatory activities. They have been found to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) enzymes, showing potential for use as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Compounds synthesized from this compound have shown considerable antibacterial activity. For instance, novel pyridine derivatives prepared from this compound have been effective against various bacterial strains, indicating its potential in developing new antimicrobial agents (Patel & Agravat, 2009).
Application in Heterocyclic Chemistry
The compound has been used in the creation of various heterocyclic structures. These heterocyclic compounds exhibit a range of biological activities, including microbial inhibition. The structural diversity of these compounds opens up possibilities for their application in the development of new drugs and therapeutic agents (Mohamed, 2021).
Potential in Antibacterial Drug Design
Recent studies have utilized this compound for synthesizing benzothiazolyl-4-thiazolidinones, demonstrating high potency against various Gram-positive and Gram-negative bacterial strains. This signifies its potential role in the field of antibacterial drug design, offering alternatives to traditional antibiotics (Patel & Park, 2014).
Crystal Structure Analysis
The crystal structure of derivatives of this compound, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been analyzed to understand its conformation and molecular interactions. Such studies are crucial in medicinal chemistry for drug design and synthesis (Faizi et al., 2016).
properties
IUPAC Name |
methyl 2-[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O8S2/c1-4-38-26(33)28-11-13-29(14-12-28)40(34,35)20-8-5-18(6-9-20)23(31)27-25-30(15-16-36-2)21-10-7-19(24(32)37-3)17-22(21)39-25/h5-10,17H,4,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGGKQYHWHMGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)

![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)









